Methyl piperidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325989 | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-89-2 | |
| Record name | 50585-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Organic Synthesis
In the field of organic synthesis, methyl piperidine-3-carboxylate is highly valued as a versatile intermediate and building block. chemimpex.com Its bifunctional nature, possessing both a secondary amine and a methyl ester group, allows for a wide array of chemical transformations, making it a key precursor for the construction of more complex molecular architectures. chemimpex.com
One of the common methods for preparing this compound is through the catalytic hydrogenation of methyl nicotinate (B505614). sigmaaldrich.comsigmaaldrich.com This reaction involves the reduction of the pyridine (B92270) ring in methyl nicotinate to a piperidine (B6355638) ring, typically using a metal catalyst such as palladium or platinum under a hydrogen atmosphere. youtube.comyoutube.com This transformation is a fundamental process for converting aromatic nitrogen heterocycles into their saturated counterparts, which are prevalent in many pharmaceutical agents. nih.gov
The reactivity of the piperidine nitrogen and the ester group can be selectively manipulated. For instance, the nitrogen atom can undergo N-alkylation, N-acylation, or be protected with a suitable group like tert-butyloxycarbonyl (Boc) to form Methyl N-BOC-piperidine-3-carboxylate. fuaij.com This protection strategy allows chemists to perform reactions on the ester functionality without interference from the amine group. Subsequently, the Boc group can be removed under acidic conditions, regenerating the secondary amine for further functionalization. This strategic manipulation is crucial in multi-step syntheses.
Relevance in Medicinal Chemistry
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.govnih.govelsevier.com Consequently, methyl piperidine-3-carboxylate serves as an essential starting material for the synthesis of a diverse range of pharmaceutically active molecules. chemimpex.com Its derivatives have been explored for various therapeutic applications, including as analgesics, anti-inflammatory agents, and treatments for neurological disorders. chemimpex.com
The significance of this compound is underscored by its role as a key intermediate in the development of enzyme inhibitors and compounds that modulate neurotransmitter systems. For example, piperidine-3-carboxylic acid (nipecotic acid), which can be derived from its methyl ester, is known to be a potent inhibitor of the gamma-aminobutyric acid (GABA) transporter. nih.gov This activity highlights the potential of its derivatives in the treatment of neurological conditions. Furthermore, research has shown that derivatives can act as ligands for various receptors, with the specific biological activity being highly dependent on the substituents and stereochemistry of the piperidine ring. nih.gov For instance, certain piperidine derivatives have been investigated as histamine (B1213489) H3 and sigma-1 receptor antagonists with potential antinociceptive properties. nih.gov
The development of novel synthetic methodologies, such as rhodium-catalyzed asymmetric reactions, has expanded the library of accessible 3-substituted piperidines, including those found in clinically used drugs like Niraparib, an anticancer agent. nih.govorganic-chemistry.orgacs.org
Role As a Chiral Building Block
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct synthesis of the desired enantiomer (asymmetric synthesis).
Chiral Resolution Strategies
Chiral resolution involves the separation of a mixture of enantiomers. One effective method for achieving this is through enzymatic hydrolysis.
The kinetic resolution of racemic piperidine carboxylic acid esters can be effectively achieved using lipases. Lipases are enzymes that can selectively catalyze the hydrolysis of one enantiomer of an ester in a racemic mixture, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers.
For instance, the kinetic resolution of racemic N-protected piperazine-2-carboxylic acid methyl esters has been successfully demonstrated using Lipase (B570770) A from Candida antarctica (CAL-A). arkat-usa.org This enzyme catalyzed a highly enantioselective N-acylation, enabling the separation of the enantiomers with high efficiency. arkat-usa.org A similar principle can be applied to the resolution of racemic this compound. The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. The success of this method relies on the high enantioselectivity of the chosen lipase.
A study on the lipase-catalyzed resolution of ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, a key intermediate for the β-lactamase inhibitor avibactam, highlights the industrial applicability of this methodology. acs.org This chemoenzymatic approach proved to be efficient and cost-effective for producing the desired chiral piperidine derivative on a large scale. acs.org
The following table summarizes the key aspects of lipase-catalyzed kinetic resolution:
| Feature | Description |
| Principle | Selective enzymatic hydrolysis of one enantiomer in a racemic ester mixture. |
| Enzymes | Lipases (e.g., Candida antarctica Lipase A, Candida rugosa lipase) are commonly used. arkat-usa.orgnih.gov |
| Outcome | Separation of a racemic mixture into an enantiomerically enriched acid and the unreacted ester enantiomer. |
| Advantages | Mild reaction conditions, high enantioselectivity, and potential for large-scale application. acs.orgnih.gov |
Asymmetric Synthesis Techniques
Asymmetric synthesis directly creates a specific enantiomer, often utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Stereoselective reductive amination is a powerful tool for the synthesis of chiral amines and their derivatives. This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in a stereocontrolled manner to the desired amine.
Key features of this approach include:
Starting Materials: Readily available chiral precursors like amino acids. acs.orgnih.gov
Key Steps: Induction of chirality using chiral auxiliaries, followed by a diastereoselective ring-closing reductive amination. acs.orgnih.gov
Outcome: Formation of highly functionalized piperidine derivatives with defined stereochemistry.
The asymmetric hydrogenation of pyridinium (B92312) salts represents a highly efficient method for producing chiral piperidines. This approach involves the activation of the pyridine (B92270) ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.
Significant success has been achieved in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts using rhodium catalysts bearing Josiphos-type ligands. unimi.itrug.nlmorressier.comresearchgate.net A critical factor for achieving high enantioselectivity in these reactions is the addition of an organic base, such as triethylamine (B128534) (Et3N). unimi.itrug.nlmorressier.com The base is believed to prevent the formation of a racemic iminium salt intermediate that can lead to a loss of enantiomeric excess. morressier.com
In a study by Renom-Carrasco et al., the hydrogenation of various N-benzyl 3-substituted pyridinium bromides was investigated. unimi.it The use of a Rh-JosiPhos catalyst in the presence of Et3N resulted in significantly higher enantiomeric excesses (ee) compared to reactions without the base.
Table of Asymmetric Hydrogenation Results for N-Benzyl 3-Substituted Pyridinium Bromides
| Substituent at C-3 | ee (%) with Et3N | ee (%) without base |
| Phenyl | 90 | 14 |
| 4-Fluorophenyl | 88 | 25 |
| 4-Methoxyphenyl | 85 | 40 |
| Naphthyl | 75 | 31 |
| Methyl | 65 | 18 |
| Isopropyl | 55 | 22 |
Data sourced from Renom-Carrasco et al. unimi.it
This method provides a direct and effective route to enantiomerically enriched 3-substituted piperidines, including precursors to this compound.
A powerful strategy for constructing polysubstituted piperidines with controlled stereochemistry involves a diastereoselective nitro-Mannich reaction followed by a reductive cyclization of the resulting amino acetal. researchgate.netfao.org This approach allows for the creation of piperidines with multiple contiguous stereocenters.
The initial step involves a diastereoselective nitro-Mannich reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine. This reaction establishes the relative stereochemistry of the substituents. The subsequent reductive cyclization of the β-nitro-amine intermediate, often facilitated by reagents like BF3·OEt2 and Et3SiH, leads to the formation of the piperidine ring while retaining the stereochemical integrity established in the first step. fao.org This methodology has been successfully applied to synthesize a variety of functionalized piperidines with good to excellent diastereoselectivity. fao.org While not explicitly demonstrated for this compound, the synthesis of piperidines with substituents at the 3-position indicates the potential of this method for accessing such compounds. researchgate.net
Desymmetrization via Selective Lactam Formation
Desymmetrization of prochiral or meso compounds represents a powerful strategy for the enantioselective synthesis of chiral molecules. While direct search results on the specific desymmetrization of a precursor to this compound via selective lactam formation are limited, the principle can be illustrated by analogous transformations in piperidine synthesis. This approach would typically involve a symmetrical di-ester or a related dinitrile precursor which, upon reaction with a chiral reagent or catalyst, undergoes a selective cyclization to form a lactam at one of two enantiotopic carbonyl or cyano groups. This chiral lactam can then be further manipulated, for instance, by reduction and esterification, to yield the desired chiral this compound.
Synthesis from Chiral Sulfinyl Imines
Chiral N-tert-butanesulfinyl imines have emerged as versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles. nih.govrsc.org The high stereocontrol exerted by the chiral sulfinyl group allows for diastereoselective additions of various nucleophiles to the imine C=N bond. nih.govharvard.edu
One prominent application involves the reaction of chiral N-tert-butanesulfinyl imines with enolates or other carbon nucleophiles. For instance, the addition of the lithium enolate of methyl acetate (B1210297) to a chiral sulfinimine derived from a protected 5-aminopentanal (B1222117) derivative would lead to a β-amino ester. Subsequent removal of the sulfinyl group and intramolecular cyclization would furnish the piperidine ring. The stereochemistry of the newly formed chiral center at C3 is dictated by the configuration of the sulfinyl auxiliary. rsc.org
A notable example is the synthesis of (-)-pelletierine, where a decarboxylative-Mannich type coupling of 3-oxobutanoic acid with an N-tert-butanesulfinyl imine derived from 5-bromopentanal (B1354046) was a key step. nih.gov This reaction proceeded with high diastereoselectivity, and subsequent removal of the sulfinyl group and intramolecular N-alkylation yielded the target piperidine alkaloid. nih.gov
Table 1: Examples of Asymmetric Synthesis using Chiral Sulfinyl Imines
| Starting Imine | Nucleophile/Reagent | Product Type | Key Feature |
|---|---|---|---|
| N-tert-butanesulfinyl imine | Lithium enolate of methyl acetate | β-amino ester | High diastereoselectivity in the addition step. rsc.org |
| N-tert-butanesulfinyl imine from 5-bromopentanal | 3-Oxobutanoic acid | (-)-Pelletierine | Decarboxylative-Mannich coupling. nih.gov |
Stereoselective Cyclization to Oxygen Heterocycle Fused Piperidines
The synthesis of piperidine derivatives fused with oxygen heterocycles often involves stereoselective cyclization reactions. researchgate.net These fused systems are of interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.
One approach involves the reaction of a substituted piperidinone derivative with a reagent that introduces a side chain capable of subsequent cyclization. For example, treatment of a piperidin-4-one with allyl bromide in the presence of zinc can introduce a 4-allyl-4-hydroxy group. Oxidative cyclization of this intermediate can then lead to the formation of an oxa-spirocyclic system containing the piperidine ring. researchgate.net
Another strategy is the Prins reaction, where an alkene or alcohol reacts with an aldehyde under acidic conditions. A stereoselective Prins reaction between a substituted piperidine containing a homoallylic alcohol moiety and an aldehyde can lead to the formation of a tetrahydropyrano[3,2-c]piperidine derivative. researchgate.net The stereochemical outcome of the cyclization is often controlled by the geometry of the double bond and the reaction conditions.
Catalytic Synthesis Innovations
Catalytic methods offer efficient and atom-economical routes to piperidine scaffolds. Recent innovations have focused on metal-catalyzed cyclizations and novel oxidative amination reactions.
Metal-Catalyzed Cyclization Approaches
A variety of transition metals, including palladium, gold, and silver, have been utilized to catalyze the cyclization of amino-alkenes and related substrates to form piperidines. nih.govresearchgate.netacs.org These reactions often proceed through intramolecular amination or hydroamination pathways.
For instance, 3d-metal-catalyzed single-electron-transfer (SET)-induced transformations of carboxylic acids and their derivatives provide a powerful tool for cyclization. thieme-connect.de In these reactions, a metal catalyst, such as copper, facilitates the formation of a radical intermediate which can then undergo intramolecular cyclization.
Silver-catalyzed decarboxylative cyclization of aliphatic carboxylic acids bearing a distal amino group is another effective method. acs.org The reaction proceeds via the formation of an alkyl radical through silver-catalyzed decarboxylation, which then undergoes intramolecular cyclization.
Gold(I) Catalysis in Oxidative Amination of Alkenes
Gold(I) catalysts have proven to be particularly effective in promoting the intramolecular amination of alkenes and allenes. nih.govresearchgate.netacs.org These reactions provide a direct route to substituted piperidines from acyclic precursors.
Widenhoefer and co-workers developed a gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. nih.govresearchgate.net This method allows for the synthesis of substituted pyrrolidines and piperidines with high efficiency. For example, the cyclization of (R,Z)-8-(N-benzylamino)-3-octen-2-ol using a gold(I) catalyst yielded (R,E)-1-benzyl-2-(1-propenyl)piperidine in 99% yield and with high enantiomeric excess, demonstrating excellent 1,3-chirality transfer. nih.govresearchgate.net
Gold(I) catalysts are also effective in the asymmetric intramolecular hydroamination of allenes. acs.org This reaction allows for the enantioselective formation of vinyl-substituted piperidines. The choice of chiral ligand on the gold catalyst is crucial for achieving high enantioselectivity. acs.org
Table 2: Gold(I)-Catalyzed Synthesis of Piperidines
| Substrate | Catalyst System | Product | Key Feature |
|---|---|---|---|
| (R,Z)-8-(N-benzylamino)-3-octen-2-ol | (1)AuCl / AgSbF6 | (R,E)-1-benzyl-2-(1-propenyl)piperidine | 1,3-chirality transfer, 99% yield. nih.govresearchgate.net |
| Allenyl tosylamines | (R)-xylyl-BINAP(AuOPNB)2 | Chiral vinyl-substituted piperidines | High enantioselectivity. acs.org |
Multi-component Reactions for Piperidine-3-carboxylate Scaffolds
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular scaffolds from simple starting materials in a single step. nih.govnih.govrsc.org Several MCRs have been developed for the construction of piperidine rings, including those that can be adapted to produce piperidine-3-carboxylate derivatives.
The Ugi four-component reaction (U-4CR) is a well-known MCR that can be utilized to generate diverse heterocyclic scaffolds. nih.gov By carefully choosing the four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—it is possible to construct a product that can be subsequently cyclized to form a piperidine ring. For example, using an isocyanide containing an ester group could lead to a precursor for this compound.
The Petasis three-component reaction, also known as the boronic acid Mannich reaction, involves the coupling of an aldehyde, an amine, and a boronic acid. nih.gov This reaction can be used to synthesize multifunctional intermediates that can be further elaborated to form various heterocyclic structures, including piperidines.
A sequential Mannich-type four-component reaction followed by an acid-catalyzed double cyclization has been used to synthesize the isopavine alkaloid (±)-roelactamine, demonstrating the power of MCRs in constructing complex piperidine-containing natural products. nih.gov
Pseudo-Five-Component Transformations to Hydroxypiperidines
A notable advancement in the synthesis of highly functionalized piperidines is the development of pseudo-five-component reactions. These one-pot reactions efficiently assemble complex molecules from simple starting materials, offering a streamlined alternative to traditional multi-step syntheses. researchgate.net
One such method involves the reaction of aromatic aldehydes, malononitrile, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate. mdpi.com This process proceeds through a domino sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization to yield polysubstituted 2-hydroxypiperidines. mdpi.com The reaction is highly stereoselective, and its mechanism has been studied in detail. mdpi.com The use of acetic acid as a solvent can be beneficial, sometimes eliminating the need for a separate catalyst. researchgate.net
Researchers have developed a green approach to synthesizing piperidinols using a pseudo-five-component synthesis. nih.gov This method utilizes a water-mediated intramolecular cyclization following a bis-aza Michael addition. nih.gov
Key Features of Pseudo-Five-Component Synthesis of Hydroxypiperidines:
| Feature | Description | Reference |
| Reaction Type | One-pot, multi-component domino reaction | researchgate.netmdpi.com |
| Reactants | Aromatic aldehydes, C-H acids (e.g., malononitrile), esters of 3-oxocarboxylic acids, ammonium acetate | mdpi.com |
| Key Steps | Knoevenagel condensation, Michael addition, Mannich reaction, intramolecular cyclization | mdpi.com |
| Product | Polysubstituted 2-hydroxypiperidines | mdpi.com |
| Advantages | High efficiency, stereoselectivity, simplified procedure | researchgate.netmdpi.com |
Sustainable Synthetic Strategies
The pharmaceutical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. This has driven research into green chemistry and biocatalytic approaches for the synthesis of piperidine derivatives.
Recent advancements in synthetic methodologies have aimed to optimize the production of compounds like (S)-Methyl piperidine-3-carboxylate hydrochloride, with a focus on improving yields and reducing environmental impact through greener chemistry practices. One innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly simplifying the synthesis of complex piperidines. medhealthreview.com This method can reduce lengthy synthetic sequences of up to 17 steps down to as few as 2-5 steps, thereby lowering production costs and improving access to important medicines. medhealthreview.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of piperidines. ukri.org Enzymes can perform highly selective reactions under mild conditions, often outperforming traditional chemical methods. news-medical.netmedhealthreview.com
A groundbreaking method combines biocatalytic C-H oxidation and radical cross-coupling to construct complex piperidine frameworks. chemistryviews.org In the first step, enzymes are used to selectively introduce hydroxyl groups into inexpensive carboxylated piperidines. chemistryviews.org For instance, the enzyme ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) has been identified to catalyze the hydroxylation of 3-carboxylated piperidines. chemistryviews.org The resulting hydroxylated intermediates then undergo radical cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to form complex, three-dimensional piperidine derivatives. chemistryviews.org
Another biocatalytic approach utilizes immobilized Candida antarctica lipase B (CALB) for the multicomponent synthesis of piperidines from benzaldehyde, aniline (B41778), and an acetoacetate (B1235776) ester, achieving very good yields. rsc.org This immobilized enzyme demonstrates higher catalytic efficiency compared to its pure form and can be reused for multiple reaction cycles, highlighting its potential for sustainable industrial applications. rsc.org
Research is also underway to develop biocatalytic routes to substituted piperidines from sustainable biomass sources. ukri.org This involves converting pyridinedicarboxylic acids generated from biomass into valuable piperidine intermediates through chemical decarboxylation and biocatalytic reduction. ukri.org
Comparison of Biocatalytic Methods for Piperidine Synthesis:
| Method | Key Enzyme/Catalyst | Starting Materials | Key Features | Reference |
| C-H Oxidation & Radical Cross-Coupling | Ectoine 5-hydroxylase (SaEctD), Ni-electrocatalysis | Carboxylated piperidines | Modular, enantioselective, rapid access to complex 3D structures | chemistryviews.org |
| Multicomponent Reaction | Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, aniline, acetoacetate ester | Reusable catalyst, high yields, gram-scale synthesis demonstrated | rsc.org |
| Biomass Conversion | Enzymes from Rhodococcus jostii RHA1 | Pyridinedicarboxylic acids (from biomass) | Sustainable route from renewable feedstocks | ukri.org |
Specific Reaction Pathways for this compound Synthesis
Traditional chemical methods remain relevant for the synthesis of this compound and its precursors.
The direct esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. For the synthesis of this compound, piperidine-3-carboxylic acid can be reacted with methanol (B129727). bldpharm.com This reaction is often catalyzed by an acid. Various catalytic systems have been developed to promote direct esterification under mild conditions. For example, stoichiometric mixtures of carboxylic acids and alcohols can be converted to their corresponding esters using di-t-butyl dicarbonate (B1257347) ((BOC)2O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). researchgate.net This method is advantageous as the byproducts, t-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net
An alternative route to piperidine-3-carboxylic acid, the precursor to this compound, involves the hydrolysis of 3-piperidine formamides. A patented method describes the preparation of (S)-3-piperidine carboxylic acid by reacting 3-piperidine formamide (B127407) or its salt in an acid, such as concentrated hydrochloric acid. google.com This process can achieve both hydrolysis and chiral resolution simultaneously, avoiding the need for a separate chiral resolving agent. google.com This approach is noted for its simplicity, high atom economy, and cost-effectiveness as it avoids the use of protecting groups. google.com
Reaction of Piperidine with Methyl Formate (B1220265)
The reaction of piperidine with methyl formate is a well-established method for the N-formylation of piperidine, yielding N-formylpiperidine. chemicalbook.comwikipedia.org This reaction serves as a fundamental transformation in organic synthesis, providing a key intermediate for various synthetic applications. In this process, piperidine acts as a nucleophile, attacking the carbonyl carbon of methyl formate, leading to the formation of a tetrahedral intermediate which then collapses to eliminate methanol and produce the stable N-formylpiperidine amide.
While this reaction is highly efficient for producing N-formylpiperidine, it does not directly yield this compound. The formylation occurs at the nitrogen atom of the piperidine ring, and not at a carbon atom to introduce a carboxylate group. However, N-formylpiperidine can be a precursor in multi-step syntheses of substituted piperidines. nih.govorgsyn.org For instance, the N-formyl group can act as a protecting group or a directing group in subsequent reactions.
| Reactants | Product | Key Transformation | Primary Application |
| Piperidine, Methyl Formate | N-Formylpiperidine | N-Formylation | Synthesis of N-formylpiperidine as a solvent or intermediate |
Synthesis via β-Keto Esters and Enamines
A versatile strategy for the synthesis of substituted piperidines, including derivatives of this compound, involves the use of β-keto esters and enamines as key intermediates. This approach often begins with a suitable precursor that can be converted into a cyclic β-keto ester.
One common method to generate cyclic β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. masterorganicchemistry.com For the synthesis of a piperidine-3-carboxylate precursor, a suitably substituted amino diester could undergo cyclization to form a piperidone-3-carboxylate, a cyclic β-keto ester.
A more direct route starting from piperidine-3-carboxylic acid (nipecotic acid) has been demonstrated. In this sequence, N-Boc protected piperidine-3-carboxylic acid is first converted into the corresponding β-keto ester. mdpi.com This is achieved by reacting the carboxylic acid with Meldrum's acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), followed by methanolysis. mdpi.com The resulting β-keto ester can then be reacted with an amine source to form an enamine. mdpi.com Enamines are nucleophilic at the α-carbon and can be involved in various C-C and C-N bond-forming reactions. mdpi.comnih.gov
The general scheme for the formation of a β-enamino ester from a piperidine-derived β-keto ester is as follows:
| Starting Material | Intermediate 1 | Intermediate 2 | Significance |
| N-protected piperidine-3-carboxylic acid | N-protected piperidine-3-yl β-keto ester | N-protected 3-(1-aminoethenyl)piperidine-3-carboxylate (Enamine) | Provides a nucleophilic carbon for further functionalization |
This methodology highlights the utility of β-keto esters and enamines as versatile intermediates in the construction of complex piperidine derivatives.
Intramolecular Reductive Hydroamination/Cyclization of Alkynes
The intramolecular reductive hydroamination of alkynes represents a powerful and atom-economical method for the construction of nitrogen-containing heterocycles, including piperidines. nih.govnih.gov This reaction involves the addition of an amine N-H bond across a carbon-carbon triple bond within the same molecule, followed by reduction to the saturated heterocycle.
A notable example of this strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com In this process, an amino-alkyne precursor undergoes cyclization, often mediated by an acid or a transition metal catalyst, to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to afford the piperidine ring. mdpi.com The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions.
The general transformation can be depicted as:
| Catalyst Type | Key Intermediate | Product | Stereoselectivity |
| Transition Metal (e.g., Pd, Ti, Au) or Brønsted/Lewis Acid | Enamine or Iminium Ion | Substituted Piperidine | Can be controlled with chiral catalysts or auxiliaries |
This methodology offers a direct route to substituted piperidines from linear precursors, and the development of enantioselective variants has made it a valuable tool in modern organic synthesis. nih.govmdma.ch
Intramolecular Radical Cyclization
Intramolecular radical cyclization has emerged as a robust and versatile method for the synthesis of cyclic compounds, including the piperidine scaffold. nih.govrsc.org This approach involves the generation of a radical species which then cyclizes onto a tethered unsaturated group, such as an alkene or alkyne.
For the synthesis of this compound derivatives, a plausible strategy would involve the radical cyclization of an acyclic precursor containing both an amino group (or a precursor) and an ester-substituted alkene. The radical can be generated at various positions, leading to different cyclization pathways. For instance, a 6-exo-trig cyclization of a nitrogen-centered or carbon-centered radical is a common pathway to form a six-membered ring.
Modern advancements in this field include the use of photoredox catalysis, which allows for the generation of radicals under mild conditions using visible light. nih.gov This has expanded the scope and functional group tolerance of radical cyclization reactions.
A representative scheme for the synthesis of a piperidine ring via intramolecular radical cyclization is shown below:
| Radical Precursor | Initiation Method | Key Step | Advantages |
| Haloalkene, Xanthate, etc. | Tin hydrides, Silanes, Photoredox Catalysis | 6-exo or 5-exo cyclization | Mild reaction conditions, high functional group tolerance |
The ability to form carbon-carbon or carbon-heteroatom bonds under neutral conditions makes intramolecular radical cyclization a highly attractive strategy for the synthesis of complex piperidine structures. mdpi.comnih.gov
Oxidation Pathways
The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones. The specific product obtained depends on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents can convert the secondary amine to a ketone, while milder conditions might favor the formation of a carboxylic acid from the ester group, although this typically requires prior hydrolysis.
Common oxidizing agents that can be employed for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction with potassium permanganate is often carried out in an acidic aqueous medium.
Reduction Reactions
The ester group in this compound is susceptible to reduction, typically yielding the corresponding alcohol, (3-piperidinyl)methanol. A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH4). harvard.edu This reagent is highly reactive and non-selective, capable of reducing a wide range of functional groups including esters, carboxylic acids, amides, and nitriles. harvard.edu The reaction with LiAlH4 is typically performed in an anhydrous ether solvent. harvard.edu
A safer and more selective alternative for the reduction of carboxylic acids, and by extension their esters, is the borane (B79455) tetrahydrofuran (B95107) complex (BH3-THF). libretexts.org This reagent is known to rapidly reduce carboxylic acids at room temperature and is less reactive towards other functional groups compared to LiAlH4. harvard.edulibretexts.org
A three-step process involving the partial reduction of a pyridine precursor, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step can provide access to a variety of enantioenriched 3-substituted piperidines. nih.govacs.org
Nucleophilic Substitution Reactions at Nitrogen and Ester Groups
Both the nitrogen atom of the piperidine ring and the carbonyl carbon of the ester group in this compound are sites for nucleophilic substitution reactions.
At the Nitrogen Atom: The secondary amine in the piperidine ring can undergo N-alkylation and N-acylation reactions.
N-Alkylation: This involves the reaction with alkyl halides. For instance, treatment with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) can introduce an alkyl group at the nitrogen atom. researchgate.net To drive the reaction towards monoalkylation and prevent the formation of quaternary ammonium salts, the alkyl halide is often added slowly to ensure the piperidine is in excess. researchgate.net The use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) can also facilitate this reaction. researchgate.net Another approach involves the use of a strong base like sodium hydride (NaH) in DMF at low temperatures. researchgate.net
N-Acylation: The nitrogen can be acylated using acyl chlorides or acid anhydrides. For example, N-acylation with acetyl chloride would yield methyl 1-acetylpiperidine-3-carboxylate.
At the Ester Group: The ester group can undergo nucleophilic acyl substitution, most notably hydrolysis.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, piperidine-3-carboxylic acid (also known as nipecotic acid), under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous acid such as hydrochloric acid, while base-catalyzed hydrolysis (saponification) is carried out with a base like sodium hydroxide, followed by acidification to obtain the carboxylic acid.
Conformational Dynamics and Exchange Mechanisms
The piperidine ring in this compound is not planar and exists in different conformations, primarily chair and twist forms. rsc.org The conformational dynamics involve the interconversion between these forms. The inversion of the tertiary amine group between equatorial and axial alignments also contributes to the conformational landscape. rsc.org
Studies on related N-methyl piperidine (NMP) using time-resolved Rydberg fingerprint spectroscopy have shown that electronic excitation can induce coherent oscillatory motions, leading to an equilibrium between different conformers. rsc.org These studies reveal that intramolecular vibrational energy redistribution occurs on a picosecond timescale. rsc.org While direct studies on the conformational dynamics of this compound itself are less common, the principles observed in similar piperidine systems are applicable. The specific substituent at the 3-position (the methyl carboxylate group) will influence the energetic preference for equatorial versus axial positioning, thereby affecting the conformational equilibrium.
Tautomerism Studies within Piperidine-3-carboxylic Acid Systems
Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of double bonds, is a relevant concept for the parent compound, piperidine-3-carboxylic acid. nih.govnih.gov While this compound itself does not exhibit the same prototropic tautomerism as its carboxylic acid counterpart, understanding the tautomeric behavior of piperidine-3-carboxylic acid provides context for its reactivity and biological activity.
Piperidine-3-carboxylic acid can exist in equilibrium between its neutral form and a zwitterionic form, where the carboxylic acid proton has transferred to the basic nitrogen atom of the piperidine ring. The position of this equilibrium is influenced by the solvent and pH.
Furthermore, in the solid state and in solution, carboxylic acids can form hydrogen-bonded dimers and other self-assemblies. acs.org The study of cocrystals of sulfamethazine (B1682506) with carboxylic acids has revealed various hydrogen bonding patterns, including the formation of R22(8) synthons. acs.org These types of interactions are also possible for piperidine-3-carboxylic acid and can influence its physical properties and reactivity.
Derivatives and Analogues of Methyl Piperidine 3 Carboxylate: Design and Synthesis
N-Substituted Piperidine-3-carboxylic Acid Derivatives
The synthesis of N-substituted piperidine-3-carboxylic acid derivatives has been a subject of significant research, leading to compounds with potential therapeutic applications. consensus.app A variety of substituents have been introduced at the nitrogen atom of the piperidine (B6355638) ring to explore their impact on biological activity.
For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase isozymes. nih.gov The synthetic route involved the reaction of piperidine-4-carboxylic acid with various acylating and alkylating agents. nih.gov The resulting derivatives, including benzoyl, benzyl, adamantanoyl, and diphenylacetyl analogues, exhibited a range of inhibitory potencies against both type 1 and type 2 enzymes in human and rat models. nih.gov Notably, the diphenylacetyl and diphenylcarbamoyl derivatives showed significant inhibition of both isozymes. nih.gov
Another approach involves the synthesis of novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. These compounds are designed to modulate neurotransmitter activity and have shown promise in preclinical studies. consensus.app
Chiral Piperidine Derivatives as Pharmaceutical Intermediates
Chiral piperidine derivatives are of paramount importance in the pharmaceutical industry, often serving as key intermediates in the synthesis of complex drug molecules. mdpi.comnbinno.com The stereochemistry of these derivatives is crucial for their biological activity, necessitating the development of enantioselective synthetic methods.
One common strategy for obtaining chiral piperidines is through the resolution of racemic mixtures. For example, (R)-3-Boc-aminopiperidine, a key intermediate for certain diabetes medications, can be prepared by chiral resolution of N-Cbz-3-piperidinecarboxylic acid using R-phenylethylamine. google.comchemicalbook.com The resulting diastereomeric salt is then subjected to a series of reactions including amidation, Hofmann degradation, and Boc protection to yield the desired chiral product. google.com
Another approach involves the use of chiral starting materials from the "chiral pool." L-glutamic acid, a naturally occurring amino acid, has been utilized to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.net This multi-step synthesis involves diesterification, reduction to a diol, conversion to a ditosylate, and subsequent cyclization with various amines. researchgate.net
Furthermore, asymmetric synthesis methods are continuously being developed. These include catalytic asymmetric reactions that can introduce chirality at specific positions of the piperidine ring with high enantioselectivity. mdpi.com For instance, the enantioselective cyanidation of fluorosubstituted amines followed by cyclization has been used to produce chiral piperidines. mdpi.com
Piperidine-3-carboxylate Based Heterocyclic Amino Acids
The incorporation of the piperidine-3-carboxylate scaffold into heterocyclic amino acid structures has led to the development of novel compounds with interesting pharmacological properties. These constrained amino acids can influence the conformation of peptides and other biomolecules.
A facile synthesis of new N-(aminocycloalkylene)amino acid compounds has been developed using chiral triflate esters with N-Boc-aminopiperidines. rsc.org This method relies on the nucleophilic substitution of enantiopure α-hydroxy acid esters, converted to their corresponding triflates, by aminopiperidine derivatives. rsc.org This SN2 reaction proceeds with an inversion of configuration, yielding methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with good yield and high stereochemical purity. rsc.org These products can be further elaborated into dipeptides by coupling with other amino acids. rsc.org
Tricyclic Scaffolds Incorporating Piperidine Rings
The fusion of a piperidine ring into a tricyclic framework has emerged as a powerful strategy for creating novel molecular scaffolds for drug discovery. acs.org These rigid structures can present substituents in well-defined spatial orientations, facilitating interactions with biological targets.
One approach involves the synthesis of tricyclic condensed rings that incorporate pyrazole (B372694) or isoxazole (B147169) moieties bonded to a 4-piperidinyl substituent. nih.govnih.gov The general synthesis starts with the acylation of a chloro-substituted cyclic ketone with a 1-substituted piperidine-4-carboxylate derivative. nih.gov The resulting 1,3-dicarbonyl compound is then treated with hydrazine (B178648) or hydroxylamine (B1172632) to form the fused pyrazole or isoxazole ring system. nih.gov
Another strategy focuses on the elaboration of a tractable tricyclic scaffold to synthesize druglike molecules. acs.org This involves the reaction of known bicyclic thioamides with substituted acyl hydrazides to form tricyclic triazoles. acs.org Subsequent deprotection of the piperidine nitrogen allows for further functionalization, leading to the synthesis of potent inhibitors for various biological targets, including dipeptidyl peptidase-4 (DPP-4) and phosphoinositide 3-kinase δ (PI3Kδ). acs.org
Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate Analogues
Analogues of methyl 4-oxo-1-phenethylpiperidine-3-carboxylate are significant as intermediates in the synthesis of potent analgesics, including fentanyl derivatives. researchgate.netnih.govnih.gov The core structure allows for various modifications to modulate pharmacological activity.
The synthesis of these analogues often begins with 1-benzylpiperidin-4-one. researchgate.net A key step can be a Strecker-type condensation with an aniline (B41778) and a cyanide source to yield an anilino-nitrile. researchgate.net This intermediate can then be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid. Esterification and N-acylation, followed by N-debenzylation, provide the desired methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net
Variations in the N-substituent and modifications at the 3- and 4-positions of the piperidine ring have been extensively explored to develop new fentanyl analogues with diverse potency and metabolic profiles. nih.govnih.gov For instance, the introduction of a methyl group at the 3-position of the piperidine ring has led to highly potent cis- and trans-isomers. nih.gov
Methyl-Substituted Pipecolinates and Their Regio/Diastereoisomers
Pipecolinic acid and its esters, known as pipecolinates, are higher homologues of proline and are important building blocks in natural product and pharmaceutical synthesis. The introduction of methyl substituents on the piperidine ring of pipecolinates creates stereochemical diversity, leading to various regio- and diastereoisomers with distinct properties.
The synthesis of these substituted piperidines often relies on stereoselective methods. whiterose.ac.uk For example, 2,5-disubstituted piperidines have been synthesized and shown to be inhibitors of γ-aminobutyric acid (GABA) uptake, with the cis-isomer exhibiting greater activity in some cases. whiterose.ac.uk Synthetic strategies to access these compounds can involve the use of chiral precursors derived from amino acids or asymmetric catalytic methods. whiterose.ac.uk
One patented synthesis describes the production of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a nipecotic ester derivative. google.com This process involves the reductive amination of a precursor with formaldehyde (B43269) in the presence of a palladium catalyst. google.com
The selective synthesis of specific regio- and diastereoisomers of methyl-substituted pipecolinates remains a challenge in organic synthesis, requiring careful control of reaction conditions and the use of advanced stereoselective techniques.
Medicinal Chemistry and Pharmacological Potential of Methyl Piperidine 3 Carboxylate Analogues
Scaffold-Based Drug Discovery
Piperidine (B6355638) as a Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold." nih.govnih.gov This designation stems from its frequent appearance in the structures of a vast number of bioactive compounds and approved drugs. nih.govarizona.eduresearchgate.net Its prevalence is due to a combination of favorable properties, including metabolic stability and the ability to serve as a versatile framework for constructing molecules with a broad spectrum of therapeutic applications. nih.govdntb.gov.ua These applications span various disease areas, including cancer, central nervous system disorders, and infectious diseases. nih.govresearchgate.net
The structural and physicochemical properties of the piperidine ring allow it to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org Its three-dimensional nature and conformational flexibility enable the precise spatial orientation of substituent groups, which is crucial for optimizing interactions with biological macromolecules. whiterose.ac.uknih.gov This adaptability makes the piperidine scaffold a valuable tool for medicinal chemists in the design and development of novel therapeutic agents. nih.govarizona.edu The benzoylpiperidine fragment, a specific piperidine-containing motif, is notably present in numerous bioactive small molecules with therapeutic and diagnostic properties. mdpi.comresearchgate.net
Mimicry of Peptide-Derived Inhibitors
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The piperidine scaffold has been effectively utilized in the design of peptidomimetics. benthamdirect.com By incorporating the piperidine ring into their structure, these non-peptide molecules can mimic the spatial arrangement of amino acid residues in a peptide, allowing them to bind to the same biological targets. nih.gov
One notable application is in the development of inhibitors for aspartic peptidases, a class of enzymes involved in various physiological processes. nih.gov Researchers have successfully designed 3-alkoxy-4-arylpiperidine inhibitors that mimic the structure of peptide-derived inhibitors. nih.gov This approach involves using the rigid piperidine core to correctly position the necessary pharmacophoric groups to interact with the enzyme's active site. nih.gov The development of such peptidomimetics based on piperidine and other scaffolds represents a significant strategy in modern drug discovery. benthamdirect.com
Neuropharmacological Investigations
Modulation of Neurotransmitter Systems
Derivatives of piperidine, including those related to methyl piperidine-3-carboxylate, have been extensively investigated for their ability to modulate various neurotransmitter systems in the central nervous system (CNS). nih.gov The piperidine moiety is a common structural feature in many CNS-active drugs. arizona.edu The sigma-1 receptor (σ1R), a chaperone protein that modulates several neurotransmitter systems, is one such target. nih.gov These systems include the glutamatergic, dopaminergic, serotonergic, noradrenergic, and cholinergic pathways. nih.gov
The interaction of piperidine derivatives with these systems can lead to a range of pharmacological effects. For instance, some piperidine-containing compounds act as dual antagonists of the histamine (B1213489) H3 and sigma-1 receptors, which has shown promise for developing novel pain therapies. nih.gov The ability of the piperidine scaffold to be readily modified allows for the fine-tuning of activity and selectivity towards specific neurotransmitter receptors and transporters, making it a valuable tool in neuropharmacology research. clinmedkaz.org For example, phencyclidine (PCP), a well-known piperidine derivative, exerts its effects primarily by inhibiting the NMDA receptor and has also been shown to inhibit dopamine (B1211576) reuptake. wikipedia.org
Interaction with Serotonin (B10506) Receptors
Piperidine-based structures are key components in many ligands that target serotonin (5-HT) receptors. mdpi.com The 4-(p-fluorobenzoyl)piperidine fragment, for example, is crucial for the binding of certain ligands to the 5-HT2A receptor. mdpi.com This interaction is a key feature of several atypical antipsychotic agents. mdpi.com
One of the most well-studied examples is ketanserin (B1673593), a potent antagonist of the 5-HT2A receptor. mdpi.comwikipedia.org The benzoylpiperidine motif within ketanserin is essential for its high affinity and antagonistic activity at this receptor. mdpi.com The development of such selective serotonin receptor ligands highlights the importance of the piperidine scaffold in creating drugs for neuropsychiatric and neurodegenerative diseases. mdpi.com Research has also shown that some piperidine derivatives can modulate serotonin receptors, indicating their potential in the treatment of mood disorders.
Inhibition of GABA Uptake (via Nipecotic Acid Derivatives)
Nipecotic acid, or piperidine-3-carboxylic acid, is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake. nih.govnih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and inhibiting its reuptake can enhance GABAergic neurotransmission. researchgate.net This mechanism is a key strategy for the development of antiepileptic and anxiolytic drugs.
Derivatives of nipecotic acid, such as tiagabine (B1662831), have been successfully developed as antiepileptic agents. nih.govresearchgate.net These compounds act by blocking GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft. researchgate.net Research has shown that both neuronal and glial GABA transport mechanisms can be targeted. nih.gov Furthermore, studies have explored the amidation of ethyl nipecotate (ethyl piperidine-3-carboxylate) with various carboxylic acids to create multi-targeting agents with potential applications in neurodegenerative diseases like Alzheimer's. mdpi.com It is worth noting that at higher concentrations, nipecotic acid itself can directly activate GABAA-like ion channels, an action that should be considered when interpreting experimental results. nih.gov
Sigma Receptor Affinity of Piperidine/Piperazine-Based Compounds
Piperidine and piperazine (B1678402) scaffolds are integral to the design of ligands targeting sigma receptors (σRs), which are implicated in a variety of neurological and psychiatric conditions. The affinity of these compounds for the two primary sigma receptor subtypes, σ1R and σ2R, is a critical determinant of their potential therapeutic effects.
A screening of an in-house collection of piperidine/piperazine-based compounds led to the identification of potent σ1R ligands. nih.gov Notably, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) demonstrated a high affinity for the σ1R with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Kᵢ = 2.5 nM). nih.gov Functional assays revealed that this compound acts as a σ1R agonist. nih.gov Molecular docking studies suggest that the piperidine nitrogen atom of these ligands forms a crucial bidentate salt bridge with the carboxylate groups of amino acid residues Glu172 and Asp126 within the σ1R binding pocket. nih.gov
Further investigations into dual-acting histamine H3 and sigma-1 receptor ligands have highlighted the importance of the piperidine moiety for σ1R affinity. acs.orgacs.org In a series of these dual-target ligands, the piperidine-based compounds consistently showed significant affinity for σ1 receptors. acs.orgacs.org For instance, the piperidine derivative 12 exhibited dual activity at both H3 and σ1 receptors, whereas its piperazine-based counterpart was highly selective for the H3 receptor. acs.org This difference in affinity is attributed to the protonation state of the piperidine ring at physiological pH, which allows for a critical salt bridge interaction with Glu172 in the σ1R binding site. acs.org
The following table summarizes the sigma receptor binding affinities of selected piperidine/piperazine-based compounds.
| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2R/σ1R) |
| 1 | 3.2 | - | - |
| 2 | 24 | - | 50 |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | - | - | - |
| 12 | - | - | - |
| 16 | 7.6 | 27 | - |
| Haloperidol (reference) | 2.5 | - | - |
Anticonvulsant Activity of N-Substituted Piperidine-3-carboxylic Acid Derivatives
Derivatives of piperidine-3-carboxylic acid, also known as nipecotic acid, have been extensively investigated for their anticonvulsant properties. nih.gov These compounds often exert their effects by modulating GABAergic neurotransmission. researchgate.net
A study involving novel Schiff bases of 1-(2-aminoethyl)piperidine-3-carboxylic acid demonstrated significant anticonvulsant activity. researchgate.net Several of these compounds, including 5d , 5w , and 5y , were identified as potent anticonvulsants in both the subcutaneous pentylenetetrazole (scPTZ) and N-methyl-D-aspartate (NMDA)-induced seizure models. nih.govresearchgate.net Their activity is linked to their ability to cross the blood-brain barrier, a crucial property for centrally acting drugs. researchgate.net
The anticonvulsant potential of these derivatives is often evaluated using the maximal electroshock (MES) test. For a series of 3-piperidinecarboxylic acid derivatives, protective index (PI) values, which indicate the margin of safety, were found to be greater than 7.2 in some cases. nih.gov This suggests a favorable therapeutic window for these compounds. While the precise mechanism for all derivatives is not fully elucidated, some are believed to act as low-affinity uncompetitive antagonists at the NMDA receptor-associated ionophore. nih.gov
The table below presents the anticonvulsant activity of selected N-substituted piperidine-3-carboxylic acid derivatives.
| Compound | Anticonvulsant Test | Activity |
| 5d | scPTZ, NMDA | Potent |
| 5w | scPTZ, NMDA | Potent |
| 5y | scPTZ, NMDA | Potent |
| Various 3-PC derivatives | MES | PI > 7.2 |
Data compiled from studies on N-substituted piperidine-3-carboxylic acid derivatives. nih.govresearchgate.net
Potential for Central Nervous System Drug Development
The piperidine-3-carboxylate scaffold is a versatile building block in the development of drugs targeting the central nervous system (CNS). vulcanchem.com Its structural features allow for modifications that can modulate interactions with various CNS targets, including neurotransmitter transporters and receptors.
Derivatives of (S)-Methyl piperidine-3-carboxylate are of particular interest due to their potential to inhibit the GABA transporter mGAT4. By blocking this transporter, these compounds can increase the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, a mechanism that is valuable for treating neurological disorders like epilepsy and anxiety.
Furthermore, the core structure of this compound is utilized in the synthesis of compounds with potential therapeutic applications for a range of health conditions, including those affecting the CNS. lookchem.com The ability to synthesize both (R) and (S) enantiomers of this compound allows for stereospecific drug design, which can lead to improved efficacy and reduced side effects. ambeed.com The hydrochloride salt form of these compounds is often used to enhance solubility and bioavailability, facilitating their delivery to the CNS.
Anticancer Research and Enzyme Inhibition
Inhibitory Effects on Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy. nih.govnih.gov Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites, which suppresses the anti-tumor immune response by inducing T-cell apoptosis. nih.gov
This compound has been identified as a potent inhibitor of IDO1. biosynth.comcymitquimica.com This inhibitory activity presents a promising strategy for cancer treatment by restoring the immune system's ability to recognize and attack tumor cells. nih.govgoogle.com The development of IDO1 inhibitors is an active area of research, with numerous compounds being investigated in preclinical and clinical studies. google.comacs.org
In addition to direct piperidine-3-carboxylate derivatives, other piperidine-containing scaffolds have been designed to target IDO1. For instance, phenylimidazole-based compounds incorporating a piperidine moiety have shown potent IDO1 inhibition with IC₅₀ values in the sub-micromolar range. nih.gov
| Compound | Target | Activity |
| This compound | IDO1 | Potent Inhibitor |
| DX-03-12 (phenylimidazole scaffold) | IDO1 | IC₅₀ = 0.3-0.5 µM |
| DX-03-13 (phenylimidazole scaffold) | IDO1 | IC₅₀ = 0.3-0.5 µM |
Data from studies on IDO1 inhibitors. nih.govbiosynth.comcymitquimica.com
In Vitro Anticancer Activity against Cancer Cell Lines
Analogues of this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of (S)-Methyl piperidine-3-carboxylate have been evaluated for their anticancer activity against FaDu hypopharyngeal tumor cells.
In a separate study, a series of 6-chloro-7-methyl-5H- biosynth.comnih.govnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives, some of which incorporate a piperidine-3-carboxylate moiety, were synthesized and tested for their in vitro cytotoxicity against human breast (T-47D) and lung (NCI-H226) cancer cell lines. tandfonline.comresearchgate.net One of the most active compounds in this series, which contained a modified piperidine structure, exhibited good anticancer activity against both cell lines. tandfonline.comresearchgate.net
Furthermore, N-arylpiperidine-3-carboxamide derivatives have been identified as having antimelanoma activity. nih.gov A hit compound from a high-throughput screening campaign showed an IC₅₀ of 0.88 µM in the A375 human melanoma cell line. nih.gov Subsequent optimization led to the discovery of a derivative with an even more potent antimelanoma activity, with an IC₅₀ of 0.03 µM. nih.gov
The following table summarizes the in vitro anticancer activity of selected piperidine-3-carboxylate analogues.
| Compound/Derivative Series | Cell Line | Activity (IC₅₀) |
| (S)-Methyl piperidine-3-carboxylate derivatives | FaDu (hypopharyngeal) | Cytotoxic effects observed |
| Thiadiazolopyrimidinone derivative [MTDP4(9)] | T-47D (breast), NCI-H226 (lung) | Good anticancer activity |
| N-arylpiperidine-3-carboxamide (Hit compound 1) | A375 (melanoma) | 0.88 µM |
| Optimized N-arylpiperidine-3-carboxamide (Compound 54) | A375 (melanoma) | 0.03 µM |
Data compiled from various anticancer studies. nih.govtandfonline.comresearchgate.net
Apoptosis Induction and Cell Cycle Arrest Mechanisms
The anticancer effects of piperidine-based compounds are often mediated through the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, some piperidine derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents.
Research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the core piperidine ring, has demonstrated that these compounds can reduce the growth of hematological cancer cell lines by increasing the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov The tumor suppressor protein p53 plays a critical role in initiating apoptosis and cell cycle arrest, particularly in the G2/M phase. nih.gov
Piperine, a naturally occurring piperidine alkaloid, has been shown to induce cell cycle arrest in the G2/M phase in oral squamous carcinoma cells and in the S phase in leukemia cells. nih.gov It can also trigger apoptosis through the depolarization of the mitochondrial membrane. nih.gov Similarly, other piperidine derivatives have been found to arrest the cell cycle in the G0/G1 phase in colon cancer cells. nih.gov
The ability of N-arylpiperidine-3-carboxamide derivatives to induce a senescence-like phenotype in melanoma cells, with an EC₅₀ of 0.04 µM for the most potent compound, represents another mechanism of anticancer action that ultimately leads to the cessation of cell proliferation. nih.gov
| Compound/Derivative Class | Cancer Cell Type | Mechanism of Action |
| (S)-Methyl piperidine-3-carboxylate derivatives | Hypopharyngeal | Apoptosis induction |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological | Increased p53 and Bax expression |
| Piperine | Oral squamous carcinoma | G2/M phase cell cycle arrest, apoptosis |
| Piperine | Leukemia | S phase cell cycle arrest |
| Piperidine derivatives | Colon cancer | G0/G1 phase cell cycle arrest |
| N-arylpiperidine-3-carboxamide | Melanoma | Induction of senescence |
Information sourced from studies on the mechanisms of anticancer activity of piperidine-based compounds. nih.govnih.govnih.gov
Analgesic and Anti-inflammatory Agent Development
The development of novel analgesic and anti-inflammatory agents is a critical area of research, and piperidine derivatives have shown considerable promise. While direct studies on this compound analogues are not extensively documented in this context, research on structurally related piperidine-4-carboxamide derivatives provides valuable insights into the potential of this chemical class.
Halogenated derivatives of piperidine-4-carboxamide have been evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. hamdard.edu.pk In these studies, the chloro and bromo derivatives demonstrated potent anti-inflammatory effects, with a percentage inhibition of edema comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk Conversely, the fluoro derivative showed insignificant activity, highlighting the influence of the specific halogen substituent on pharmacological response. hamdard.edu.pk
Further research into sulfonamide and amide derivatives of piperidine-4-carboxamide has also been conducted. researchgate.net These studies confirmed that synthetic derivatives could achieve comparable or even superior analgesic activity in mice compared to the parent compound. researchgate.net The structural modifications at the carboxamide moiety are thus crucial in modulating the analgesic and anti-inflammatory properties of the piperidine scaffold.
An in-silico study of piperine, an alkaloid containing a piperidine ring, and its ester and amide analogues has also been conducted to evaluate their anti-inflammatory potential by docking with the COX-2 enzyme. This computational approach helps in identifying analogues with potentially higher selectivity and activity towards COX-2, a key target in inflammation. Although not focused on this compound itself, these findings underscore the therapeutic potential of the broader piperidine class in pain and inflammation management.
Table 1: Anti-inflammatory Activity of Piperidine-4-carboxamide Derivatives
| Compound | In-vivo Model | Result | Reference |
| Chloro-derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, comparable to acetylsalicylic acid | hamdard.edu.pk |
| Bromo-derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, comparable to acetylsalicylic acid | hamdard.edu.pk |
| Fluoro-derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | Insignificant anti-inflammatory activity | hamdard.edu.pk |
Antimicrobial Efficacy Studies
The rising threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Piperidine derivatives have emerged as a promising area of investigation.
In one study, a series of new piperidine derivatives were synthesized, including (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate. biointerfaceresearch.comresearchgate.net The antimicrobial activity of these compounds was assessed using the disc diffusion method against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biointerfaceresearch.comresearchgate.net The methyl ester derivative demonstrated notable activity against both bacterial strains, with its efficacy being compared to the standard antibiotic chloramphenicol. biointerfaceresearch.comresearchgate.net
Another study focused on piperidin-4-one derivatives and their thiosemicarbazone counterparts. biomedpharmajournal.org These compounds were screened for their in-vitro antibacterial activity against various strains, including S. aureus, E. coli, and Bacillus subtilis, as well as for antifungal activity against several fungal species. biomedpharmajournal.org Many of the synthesized compounds exhibited significant antimicrobial effects when compared to the standard drug ampicillin. biomedpharmajournal.org The introduction of the thiosemicarbazone moiety was found to enhance the antifungal activity in particular. biomedpharmajournal.org
Furthermore, a study on novel sulfonyl piperidine carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid showed that these compounds possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Table 2: Antimicrobial Activity of a Methyl Piperidine Derivative
| Compound | Test Organism | Method | Result | Reference |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | Disc Diffusion | Active | biointerfaceresearch.comresearchgate.net |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Escherichia coli | Disc Diffusion | Active | biointerfaceresearch.comresearchgate.net |
Anti-osteoporosis Agents Targeting Cathepsin K
Cathepsin K, a cysteine protease highly expressed in osteoclasts, plays a crucial role in bone resorption by degrading type I collagen. It has therefore become a key target for the development of anti-osteoporotic drugs. A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against this enzyme. mdpi.com
In one such study, several derivatives demonstrated potent inhibition of cathepsin K. mdpi.com Among them, compound H-9, (R)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzyl)piperidine-3-carboxamide, was identified as the most potent inhibitor with an IC50 value of 0.08 µM. mdpi.com Molecular docking studies revealed that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K. mdpi.com
In-vitro experiments showed that H-9 possessed anti-bone resorption effects comparable to MIV-711, a known cathepsin K inhibitor. mdpi.com Furthermore, in-vivo studies in an ovariectomized (OVX) mouse model of osteoporosis demonstrated that administration of H-9 led to an increase in bone mineral density. mdpi.com These findings highlight the significant potential of piperidine-3-carboxamide analogues as therapeutic agents for osteoporosis.
Table 3: Inhibitory Activity of Piperidine-3-carboxamide Analogues against Cathepsin K
| Compound | IC50 (µM) | Reference |
| H-1 ((R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide) | >10 | mdpi.com |
| H-3 ((R)-1-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide) | 6.45 | mdpi.com |
| H-9 ((R)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzyl)piperidine-3-carboxamide) | 0.08 | mdpi.com |
Antioxidant Activity Assessment
The search for compounds with antioxidant properties is of great interest due to the role of oxidative stress in various diseases. Piperidine-containing compounds have been investigated for their potential as antioxidant agents. innovareacademics.inscispace.comresearchgate.net
A study evaluating six novel piperidine derivatives for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay revealed that all tested compounds exhibited antioxidant potential. academicjournals.orgresearchgate.net The scavenging capacity varied among the derivatives, with one compound demonstrating the highest activity at 78% at a concentration of 1000 µg/ml, while another showed the least at 49% at the same concentration. academicjournals.orgresearchgate.net These results, when compared to the standard antioxidant rutin (B1680289) (97% scavenging capacity), indicate that piperidine derivatives can be effective radical scavengers. academicjournals.orgresearchgate.net
While specific studies focusing solely on the antioxidant activity of this compound are limited, the broader research on piperidine derivatives suggests that this class of compounds holds promise. The presence of the piperidine nucleus allows for the introduction of various substituents that can modulate the antioxidant properties, making it a versatile scaffold for the development of new antioxidant agents. innovareacademics.inscispace.comresearchgate.net
Table 4: Antioxidant Activity of Novel Piperidine Derivatives
| Compound | Assay | Scavenging Capacity (%) at 1000 µg/ml | Reference |
| Piperidine Derivative 8 | DPPH | 78 | academicjournals.orgresearchgate.net |
| Piperidine Derivative 6 | DPPH | 49 | academicjournals.orgresearchgate.net |
| Rutin (Standard) | DPPH | 97 | academicjournals.orgresearchgate.net |
Computational and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical calculations offer a powerful lens for examining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and reactivity patterns with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By calculating the electron density, DFT methods can identify the conformation that corresponds to the minimum energy on the potential energy surface. For methyl piperidine-3-carboxylate, these calculations predict specific bond lengths and angles that define its structure. The piperidine (B6355638) ring typically adopts a chair conformation as it is the most stable arrangement, minimizing steric and torsional strain.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This data is representative of values obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) for similar heterocyclic compounds.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C2-N1 | 1.47 |
| C6-N1 | 1.47 | |
| C3-C7 | 1.51 | |
| C7=O8 | 1.21 | |
| C7-O9 | 1.35 | |
| Bond Angles ( °) | C2-N1-C6 | 111.5 |
| N1-C2-C3 | 110.8 | |
| C2-C3-C4 | 111.2 | |
| O8=C7-O9 | 125.0 | |
| O8=C7-C3 | 125.5 | |
| Dihedral Angle ( °) | C6-N1-C2-C3 | -55.4 |
Note: Atom numbering corresponds to standard IUPAC nomenclature for the piperidine ring system, with C7, O8, and O9 representing the carboxylate group.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs reveal the nature of the interaction. For the covalent bonds within this compound (C-C, C-N, C-O), a significant accumulation of electron density is observed, and the Laplacian is typically negative (∇²ρ(r) < 0), which is characteristic of shared-electron interactions.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) This table presents plausible NBO interactions and stabilization energies for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 | σ(C2-C3) | 2.85 | n → σ |
| LP (1) N1 | σ(C6-C5) | 2.85 | n → σ |
| LP (2) O8 | σ(C7-O9) | 1.90 | n → σ |
| LP (2) O9 | σ(C7-O8) | 25.50 | n → σ (Resonance) |
| C2-C3 | σ(N1-H) | 1.50 | σ → σ |
LP denotes a lone pair orbital.
Computational models can simulate the presence of a solvent to predict how the environment influences a molecule's electronic properties.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. researchgate.netijasret.com For this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative carbonyl oxygen (O8) and the nitrogen atom (N1), indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms, especially the one attached to the nitrogen, making it a probable site for nucleophilic interaction. researchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ijasret.com A larger energy gap suggests higher stability and lower reactivity. For this molecule, the HOMO is typically localized on the nitrogen and the ester group, while the LUMO is centered around the carbonyl function.
Mulliken Charges: Mulliken population analysis assigns a partial charge to each atom in the molecule, providing a quantitative measure of the charge distribution. researchgate.net As expected, the highly electronegative oxygen and nitrogen atoms exhibit negative Mulliken charges, while the carbonyl carbon and hydrogen atoms show positive charges.
Density of States (DOS): The total and partial density of states (TDOS/PDOS) plots illustrate how atomic orbitals contribute to the formation of the molecular orbitals across a range of energy levels. ijasret.com These plots can confirm which fragments of the molecule, such as the piperidine ring or the carboxylate group, are the primary contributors to the frontier orbitals (HOMO and LUMO).
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron pairing in a molecule. nih.govresearchgate.netjussieu.fr They map regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. For this compound, ELF and LOL analyses would show distinct localization basins for each C-C, C-H, C-N, and C-O bond, as well as for the non-bonding lone pairs on the nitrogen and two oxygen atoms. ijasret.comjussieu.fr This provides a clear, visual confirmation of the molecule's Lewis structure.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.org The method is based on the electron density and its reduced density gradient (RDG). researchgate.net The resulting 3D plot uses a color scale to identify the type and strength of the interaction. Green surfaces typically indicate weak van der Waals forces, blue surfaces represent stronger attractive interactions like hydrogen bonds, and red surfaces denote repulsive steric clashes. researchgate.netresearchgate.net For a single molecule of this compound, an NCI plot would reveal weak intramolecular van der Waals contacts and could identify potential intramolecular hydrogen bonding, for instance, between the N-H group and the carbonyl oxygen, depending on the specific conformation.
Molecular Modeling and Docking Studies
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is often based on the molecule's physicochemical properties and its compliance with established rules, such as Lipinski's Rule of Five. Computational tools like SwissADME are frequently used for these predictions. researchgate.netswissadme.ch
Studies on various piperidine derivatives have shown that many of these compounds exhibit favorable drug-like profiles. For instance, an analysis of newly synthesized piperidine derivatives revealed that most of them did not violate Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net Some derivatives did show minor violations, typically related to high molecular weight. researchgate.net The key parameters assessed include:
Molecular Weight (MW): An indicator of the molecule's size.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures lipophilicity.
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.
Hydrogen Bond Acceptors (HBA): The number of N and O atoms.
Table 1: Predicted Physicochemical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | HBD | HBA |
|---|---|---|---|---|---|
| This compound | C₇H₁₃NO₂ | 143.18 | -0.3 | 1 | 3 |
| Ethyl 1-methylpiperidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | 1.2 | 0 | 3 |
| Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride | C₇H₁₂ClF₂NO₂ | 215.63 | N/A | 1 | 3 |
This data is compiled from publicly available chemical databases and may vary slightly between different prediction tools. nih.govscbt.comnist.govbldpharm.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode of a ligand to its protein target. For derivatives of this compound, docking studies have been instrumental in understanding their potential mechanisms of action.
For example, derivatives of piperidine have been investigated as inhibitors of the GABA transporter (GAT), which plays a crucial role in regulating the concentration of the neurotransmitter GABA in the brain. Docking studies have helped to identify key interactions between these inhibitors and the GAT-1 transporter. nih.gov In one study, the binding modes of GABA, (R)-nipecotic acid, and tiagabine (B1662831) were analyzed. nih.gov It was found that GABA and (R)-nipecotic acid bind deep within the transporter's binding pocket, stabilized by residues such as Tyr 60 and Ser 396. nih.gov In contrast, tiagabine, with its larger side chain, binds in a mode that extends from the substrate-binding pocket to the extracellular vestibule, interacting with residues like Phe 294. nih.gov This interaction forces the transporter into an open-to-out conformation, effectively inhibiting GABA reuptake. nih.gov
Molecular dynamics (MD) simulations are computational methods that calculate the time-dependent behavior of a molecular system. researchgate.net MD simulations provide a detailed view of the conformational changes and interactions of a ligand-protein complex over time, offering insights that are not available from static docking poses.
MD simulations have been used to study the stability of the human GABA transporter 1 (hGAT1) model and its interaction with various ligands. nih.govnih.gov These simulations have shown that the binding of co-transport ions like Na+ and Cl- is crucial for maintaining the transporter in a state that is ready for GABA binding. nih.gov The simulations also revealed that the interaction between the carboxylate group of GABA and the Na+ ion in the Na1 binding site, along with an interaction with Y140, are critical for GABA binding. nih.gov Such simulations can help to refine the understanding of how inhibitors like derivatives of this compound might modulate the function of such transporters. mdpi.com
Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to predict the likely biological targets and pharmacological effects of a small molecule based on its chemical structure. clinmedkaz.orgnih.govexpasy.org These predictions are made by comparing the query molecule to a database of known bioactive compounds. clinmedkaz.org
For piperidine derivatives, these tools have predicted a wide range of potential biological activities, including effects on enzymes, receptors, transport systems, and ion channels. clinmedkaz.org This suggests that these compounds could be developed for various therapeutic applications, such as in the treatment of cancer and central nervous system disorders. clinmedkaz.org The predictions from SwissTargetPrediction often align with the pharmacological effects identified by the PASS software, providing a more confident basis for further experimental investigation. clinmedkaz.org
In cases where the experimental 3D structure of a target protein is not available, a homology model can be built. Homology modeling, also known as comparative modeling, uses the known structure of a related protein (the template) to predict the structure of the target protein.
A homology model of the human GABA transporter 1 (GAT-1) was developed based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT). nih.gov The quality and stability of this model were then assessed using molecular dynamics simulations. nih.gov This model has been used in docking studies to investigate the binding of GABA and various inhibitors, providing valuable insights into their mechanism of action at a molecular level. nih.gov More recent homology models of hGAT1 have utilized the X-ray crystal structure of the dopamine (B1211576) transporter (dDAT) as a template, which has a higher sequence homology to hGAT1. nih.gov
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of methyl piperidine-3-carboxylate, offering a window into the connectivity and spatial arrangement of its atoms.
¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the chemical environment of each hydrogen atom. The spectrum is characterized by a series of multiplets corresponding to the protons on the piperidine (B6355638) ring and a distinct singlet for the methyl ester protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, as well as the conformational state of the ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the ester group typically appears at the downfield end of the spectrum (around 170-185 ppm). The carbons of the piperidine ring resonate in the range of approximately 20-60 ppm, with the carbon atom attached to the nitrogen (C2 and C6) appearing at a lower field due to the deshielding effect of the nitrogen atom. The methyl ester carbon gives a characteristic signal around 50-55 ppm. slideshare.netlibretexts.org
¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atom within the piperidine ring. The chemical shift of the nitrogen atom is sensitive to its hybridization, the nature of its substituents, and protonation state. For piperidine derivatives, the ¹⁵N chemical shifts are typically observed in a specific range that can help confirm the heterocyclic ring structure.
A representative, though not exhaustive, table of expected chemical shifts is provided below. Actual values can vary based on solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 (axial & equatorial) | Multiplet | C2 ~45-55 |
| H3 | Multiplet | C3 ~35-45 |
| H4 (axial & equatorial) | Multiplet | C4 ~20-30 |
| H5 (axial & equatorial) | Multiplet | C5 ~20-30 |
| H6 (axial & equatorial) | Multiplet | C6 ~45-55 |
| -OCH₃ | Singlet, ~3.7 | -OCH₃ ~50-55 |
| C=O | - | C=O ~170-175 |
Two-Dimensional NMR Techniques (HMBC, NOESY) for Regioisomer Discrimination
To unambiguously assign the signals observed in the 1D NMR spectra and to differentiate between potential regioisomers, two-dimensional (2D) NMR techniques are indispensable.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations (typically over two to three bonds) between protons and carbons. nih.gov This is particularly useful for identifying the connectivity between the methyl ester group and the piperidine ring. For instance, a correlation between the methyl protons of the ester and the carbonyl carbon (C=O), as well as a correlation between the H3 proton and the carbonyl carbon, would confirm the C3 substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. libretexts.orgresearchgate.net In the context of this compound, NOESY can be used to determine the relative stereochemistry and preferred conformation of the piperidine ring. For example, correlations between axial protons on the same face of the ring can confirm a chair conformation. The absence or presence of NOEs between the H3 proton and protons at C2 and C4 can help to establish its axial or equatorial orientation.
Variable-Temperature NMR for Conformational Analysis
The piperidine ring of this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. nih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At room temperature, the chair-to-chair interconversion may be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this interconversion slows down. At the coalescence temperature, the signals for the axial and equatorial protons broaden and merge. At even lower temperatures, below the coalescence point, separate signals for the axial and equatorial protons of each methylene (B1212753) group can be resolved. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier for the ring inversion and the equilibrium constant between the different conformers.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can further confirm the structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₇H₁₃NO₂), the calculated monoisotopic mass is 143.09463 Da. nih.gov HRMS analysis should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.
GC-MS for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cmbr-journal.com It is an excellent method for assessing the purity of a sample of this compound and for confirming its identity.
Infrared (IR) and Raman Spectroscopy
Vibrational analysis using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provides detailed insights into the functional groups and molecular structure of this compound and its derivatives.
FT-IR spectroscopy is particularly effective for identifying key functional groups. For instance, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is a prominent feature, typically observed in the range of 1722-1741 cm⁻¹. rsc.org Other characteristic bands include those for C-H stretching, N-H bending (in the case of the free amine), and C-O stretching.
For the closely related parent compound, piperidine-3-carboxylic acid, extensive vibrational analysis has been performed. researchgate.net In these studies, experimental FT-IR and FT-Raman spectra are often supported by quantum mechanical calculations, such as Density Functional Theory (DFT) at the B3LYP level, to assign vibrational frequencies in detail. researchgate.netnih.gov This computational approach allows for a precise assignment of complex vibrational modes, including the total energy distribution (TED), which clarifies the contribution of different internal coordinates to each vibration. researchgate.net Analysis of the experimental spectra for piperidine-3-carboxylic acid has shown that the molecule can exist in a zwitterionic form, which is stabilized by an intramolecular N-H…O hydrogen bond. researchgate.net
A summary of key vibrational bands observed in related piperidine carboxylates is presented below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Source |
| Carbonyl (C=O) Stretch | 1722 | rsc.org |
| Carbonyl (C=O) Stretch | 1741 | rsc.org |
X-ray Crystallography
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of chiral molecules like the enantiomers of this compound. acs.org While modern spectroscopic techniques can be powerful, SC-XRD provides unambiguous structural assignment. acs.org
The determination of absolute stereochemistry is fundamental in pharmaceutical development, where different enantiomers can have vastly different biological effects. nih.gov For piperidine derivatives, SC-XRD has been successfully employed to confirm their relative and absolute stereochemistry. In one study, the relative stereochemistry of a substituted methyl pipecolinate (a positional isomer of methyl piperidine-carboxylate) was unequivocally confirmed through single-crystal X-ray diffraction of its N-tosyl derivative. nih.gov This approach, where a derivative is crystallized, is a common strategy when the parent compound does not yield crystals of sufficient quality.
The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal. nih.gov This effect allows for the differentiation between a chiral molecule and its mirror image, which is quantified by parameters such as the Flack parameter. nih.gov For chiral compounds where obtaining a single crystal is challenging, an alternative strategy involves forming a salt with a known chiral counterion; the known configuration of the counterion then acts as an internal reference to determine the absolute configuration of the target molecule. nih.gov
X-ray crystallography not only reveals the structure of a single molecule but also provides critical information on how multiple molecules arrange themselves within a crystal lattice. This molecular packing is dictated by a network of intermolecular interactions. For piperidine carboxylates, hydrogen bonding plays a dominant role in stabilizing the crystal structure.
In the crystal structure of related compounds, such as the complex formed by piperidine, CO₂, and water, the components are stabilized by a network of five hydrogen bonds. researchgate.net These interactions involve the piperidine nitrogen atom acting as a hydrogen bond donor (in its protonated, piperidinium (B107235) form) and the carboxylate oxygen atoms acting as acceptors. researchgate.net Studies on the parent piperidine-3-carboxylic acid have revealed that in the crystalline state, the carboxyl group adopts an axial orientation. researchgate.net The packing is further stabilized by intramolecular N-H…O hydrogen bonds, which favor the formation of a zwitterionic state in the solid phase. researchgate.net These non-covalent interactions are fundamental to understanding the physical properties of the solid material, including its stability and solubility.
Data obtained from X-ray crystallography serves as a powerful tool for validating and resolving ambiguities in spectroscopic data from methods like IR, Raman, and NMR. The precise, three-dimensional structure determined by XRD provides a solid-state benchmark that can confirm conformational or structural hypotheses derived from spectroscopy.
Furthermore, the observation of specific intermolecular interactions and molecular forms in the crystal can explain features in vibrational spectra. The confirmation that piperidine-3-carboxylic acid exists as a zwitterion in its crystal structure, stabilized by an N-H…O hydrogen bond, provides a direct explanation for the characteristic carboxylate (COO⁻) absorption bands observed in its experimental IR spectrum. researchgate.net This synergy between crystallography and spectroscopy allows for a more complete and reliable characterization of the molecule's structure in different states.
Chromatographic Techniques for Purity and Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective analysis of chiral compounds. uma.esheraldopenaccess.us It allows for the accurate determination of enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.us The value of enantiomeric excess can range from 0% for a racemic mixture to 100% for a pure enantiomer. heraldopenaccess.us
The determination of enantiomeric excess is crucial in the quality control of chiral pharmaceutical agents. heraldopenaccess.us HPLC is often the method of choice due to its high resolution, sensitivity, and accuracy. heraldopenaccess.us The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common forces involved in chiral recognition include π-π interactions, hydrogen bonding, inclusion complexation, steric hindrance, dipole-dipole interactions, and ionic interactions. sigmaaldrich.com
For piperidine derivatives, several factors can influence the HPLC separation. The pH of the mobile phase and the addition of buffers can be critical, as differential ionization can affect the interaction with the stationary phase. researchgate.net In some cases, pre-column derivatization is employed to introduce a chromophore into the analyte, which is particularly useful for compounds that lack a strong UV absorbance, like piperidin-3-amine. researchgate.netnih.gov This technique enhances detection and can improve chromatographic retention. researchgate.net
The choice of the chiral stationary phase is paramount for successful enantiomeric separation. Macrocyclic glycopeptides, cellulose (B213188) and amylose (B160209) derivatives, and cyclodextrins are common CSPs used in reversed-phase systems. sigmaaldrich.com The mobile phase, typically a mixture of solvents like acetonitrile (B52724) and methanol (B129727) in water, is optimized to achieve the best separation. sigmaaldrich.com For instance, acetonitrile can accelerate the release of an analyte from a cyclodextrin (B1172386) cavity, while methanol can reduce hydrogen bonding effects. sigmaaldrich.com
Table 1: Illustrative Chiral HPLC Parameters for Piperidine Derivatives
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H | A common cellulose-based CSP effective for a wide range of chiral compounds. |
| Mobile Phase | 0.1% Diethylamine in Ethanol | A polar mobile phase suitable for polar analytes and can improve peak shape for basic compounds. nih.gov |
| Flow Rate | 0.5 mL/min | A typical flow rate for analytical HPLC, providing a balance between analysis time and resolution. nih.gov |
| Detection | UV at 228 nm | A common wavelength for detecting aromatic or derivatized amines. nih.gov |
| Resolution | > 4.0 | A resolution value greater than 1.5 indicates baseline separation of the two enantiomers. nih.gov |
It is important to note that the development of a specific HPLC method for this compound would require experimental optimization of these parameters.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. libretexts.org While not as quantitative as HPLC for determining enantiomeric excess, it is an excellent tool for monitoring reaction progress, assessing purity, and identifying compounds by comparing their retention factor (Rf) values to a standard. libretexts.org The Rf value is the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org
The separation in TLC is based on the differential partitioning of the analyte between the stationary phase (a thin layer of adsorbent material on a plate) and the mobile phase (a solvent or solvent mixture). libretexts.org For normal-phase TLC, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is used with a less polar mobile phase. chromatographyonline.cominterchim.com In reversed-phase TLC, the stationary phase is nonpolar, and the mobile phase is polar. chromatographyonline.com
The choice of stationary and mobile phases is critical for achieving good separation. interchim.com For basic compounds like piperidine derivatives, alumina is often a suitable stationary phase as it can prevent the spot deformation that might occur on acidic silica gel. interchim.com The polarity of the mobile phase is adjusted to control the migration of the compounds; a more polar mobile phase will result in higher Rf values on a polar stationary phase. interchim.com
Table 2: General TLC Parameters for the Analysis of Piperidine Derivatives
| Parameter | Description | Typical Choice for this compound |
| Stationary Phase | The adsorbent layer. | Alumina or silica gel. chromatographyonline.cominterchim.com Alumina may be preferred for basic compounds. interchim.com |
| Mobile Phase | The solvent system that moves up the plate. | A mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or ethanol), with the ratio adjusted to achieve optimal separation. The addition of a small amount of a basic modifier like triethylamine (B128534) can improve peak shape for amines. |
| Visualization | Method to see the separated spots. | UV light (if the compound is UV active or the plate contains a fluorescent indicator) or staining with a chemical reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines). libretexts.org |
While standard TLC is an achiral technique, chiral separations can be achieved by using chiral stationary phases or by impregnating the stationary phase with a chiral selector. nih.gov Chiral stationary phases for TLC can be based on cellulose, cyclodextrins, or macrocyclic antibiotics. nih.gov
Emerging Trends and Future Research Directions
Process Intensification and Automation in Synthesis
The synthesis of methyl piperidine-3-carboxylate and its derivatives is evolving from traditional batch methods to more efficient, controlled, and automated processes. This shift is driven by the need for safer, more sustainable, and cost-effective production of active pharmaceutical ingredients (APIs). researchgate.net
A key trend is the adoption of multi-step continuous-flow synthesis . researchgate.netflinders.edu.au Continuous-flow systems offer significant advantages over batch reactors, including superior control over reaction parameters like temperature and mixing, which leads to higher yields and purity. researchgate.netflinders.edu.au These systems confine reagents and reactions, enhancing safety, and can be automated for on-demand compound generation. researchgate.netflinders.edu.au The integration of in-line purification techniques, such as membrane-based liquid-liquid separators, within a continuous-flow setup is crucial for streamlining multi-step sequences by removing impurities between reaction stages. flinders.edu.au
Biocatalysis represents another frontier in process intensification. The use of enzymes, such as immobilized lipases, offers a green and highly selective alternative to traditional chemical catalysts for synthesizing piperidine (B6355638) derivatives. rsc.org For instance, the immobilization of Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes has been successfully used for the multicomponent synthesis of piperidines in high yields. rsc.org Such biocatalytic systems not only provide excellent efficiency but also allow for the catalyst to be reused for multiple cycles, demonstrating their potential for scalable and sustainable manufacturing. rsc.org Furthermore, microfluidic reactors utilizing enzymes are being explored for continuous small-scale biocatalytic synthesis, demonstrating high conversion rates. researchgate.net
These advanced synthetic methodologies are summarized in the table below.
| Methodology | Key Advantages | Relevant Research Findings | Citations |
| Multi-step Continuous-Flow Synthesis | Efficient mixing and thermal control; Enhanced safety through reaction confinement; Potential for automation and on-demand generation. | Enables complex transformations in a single sequence; In-line purification increases yields; Allows use of solvents above their boiling points. | flinders.edu.au, researchgate.net |
| Biocatalysis (Immobilized Enzymes) | High selectivity and efficiency; Environmentally friendly ("green chemistry"); Catalyst reusability. | Immobilized CALB used for multicomponent synthesis of piperidines; Catalyst reusable for up to ten consecutive cycles with high yield. | rsc.org |
| Microfluidic Bioreactors | High conversion rates in small volumes; Precise control over reaction conditions. | Demonstrated applicability for organic synthesis using enzyme-containing E. coli lysates for continuous production. | researchgate.net |
Development of Novel Analytical Methods for Quality Control and Traceability
Ensuring the purity, consistency, and traceability of this compound and its derivatives is critical for pharmaceutical development. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) remain fundamental for structural characterization and purity assessment, there is a drive towards developing more advanced and sensitive methods. bldpharm.com
Future research is focused on creating rapid and robust analytical protocols capable of quantifying the main compound and detecting trace-level impurities. This is crucial for meeting stringent regulatory standards. The development of methods for complex peptide drugs like Liraglutide, which can involve piperidine in the synthesis process, showcases this trend. researchgate.net For Liraglutide, a highly sensitive HPLC method was developed and validated according to International Conference on Harmonization (ICH) guidelines to quantify the API and its impurities, ensuring effective quality control. researchgate.net
The integration of various technologies is a key aspect of this evolution. This includes the use of novel materials and biological reagents to enhance the specificity and sensitivity of analytical tests. mdpi.com The goal is to develop methods that are not only more accurate but also more efficient, reducing the time and resources required for quality control. This ensures the final products are safe and effective, with a fully traceable manufacturing history from starting materials to the final API. researchgate.netmdpi.com
Exploration of Piperidine Chemical Space and 3D Shape Analysis
In modern fragment-based drug discovery, there is a significant push to move beyond the flat, two-dimensional molecules that have historically dominated screening libraries. whiterose.ac.ukwhiterose.ac.ukrsc.orgresearcher.life Saturated heterocycles like piperidine are highly valuable because they provide access to a rich, three-dimensional (3D) chemical space, which is more representative of the shapes of natural products and drug molecules.
Recent research has focused on the systematic synthesis and analysis of piperidine-based fragments to explore this 3D space. nih.gov A notable study involved the synthesis of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates, which are structurally related to this compound. whiterose.ac.ukrsc.orgnih.gov Researchers used methods like pyridine (B92270) hydrogenation to create cis-isomers and subsequently transformed them into their trans-diastereoisomers to build a comprehensive library of 3D fragments. whiterose.ac.ukresearcher.lifenih.gov
The 3D shape of these fragments was then analyzed using computational tools, such as Principal Moment of Inertia (PMI) plots. whiterose.ac.uknih.gov This analysis confirmed that the synthesized library of piperidine derivatives covers a wide area of 3D fragment space and possesses molecular properties suitable for use in fragment-based drug discovery campaigns. whiterose.ac.uknih.gov This systematic exploration provides drug designers with a toolkit of synthetically accessible 3D fragments, enabling the construction of more complex and effective drug candidates. nih.gov
| Research Focus | Methodology | Key Findings | Citations |
| 3D Fragment Library Synthesis | Synthesis of 20 regio- and diastereoisomers of methyl substituted pipecolinates via pyridine hydrogenation and subsequent epimerisation. | Created a diverse library of 3D piperidine-based building blocks, moving beyond traditional flat molecules in screening collections. | nih.gov, whiterose.ac.uk, rsc.org |
| 3D Shape Analysis | Assessment of a virtual library of 80 fragments using Principal Moment of Inertia (PMI) plots. | The virtual library derived from the synthesized piperidines covers a wide area of 3D fragment space with excellent molecular properties for drug discovery. | nih.gov, whiterose.ac.uk |
| Goal of Exploration | To expand the available chemical space for fragment-based drug discovery. | The systematic synthesis and analysis provide a valuable toolkit of synthetically accessible 3D fragments for medicinal chemists. | nih.gov, whiterose.ac.uk, researcher.life |
Design of Next-Generation Medicinal Agents Based on this compound Scaffold
The this compound core scaffold, often derivatized as a piperidine-3-carboxamide, is a privileged structure in the design of next-generation therapeutic agents. nih.govnih.gov Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal starting point for targeting a variety of biological pathways.
Recent research highlights the successful application of this scaffold in developing potent and selective inhibitors for several diseases.
Anti-Cancer Agents: In the field of oncology, N-arylpiperidine-3-carboxamide derivatives have been identified as potent anti-melanoma agents. nih.gov One study discovered a lead compound that induces a senescence-like phenotype in human melanoma cells without significant cytotoxicity to normal cells. The piperidine-3-carboxamide moiety was found to be crucial for this activity, as the regioisomeric piperidine-4-carboxamide was inactive. nih.gov Further optimization led to a derivative with an IC₅₀ value of 0.03 μM against A375 melanoma cells. nih.gov
Anti-Osteoporosis Agents: Piperidine-3-carboxamide derivatives have also been developed as inhibitors of Cathepsin K, a key enzyme involved in bone resorption. nih.gov A series of compounds were synthesized based on this scaffold, leading to the discovery of potent Cathepsin K inhibitors, which are being explored as potential treatments for osteoporosis. nih.gov
Enzyme Inhibitors for Neurological Disorders: The benzoylpiperidine scaffold, a related structure, has been used to design reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neurological and inflammatory disorders. unipi.it Structure-activity relationship studies showed that specific substitutions on the benzoyl and piperidine rings were key to achieving high inhibitory activity. unipi.it
These examples demonstrate a clear trend: using the piperidine-3-carboxylate scaffold as a template and systematically modifying its structure to achieve high potency and selectivity against specific biological targets. This rational design approach, combining chemical synthesis with biological evaluation, is paving the way for the next generation of medicines. nih.govresearchgate.net
| Therapeutic Area | Target | Scaffold/Derivative | Key Research Finding | Citations |
| Oncology (Melanoma) | Undisclosed (induces senescence) | N-arylpiperidine-3-carboxamide | Identification of a potent derivative with an IC₅₀ of 0.03 μM in A375 cells. The 3-carboxamide position is essential for activity. | nih.gov |
| Osteoporosis | Cathepsin K | (R)-1-(arylsulfonyl)piperidine-3-carboxamide | Development of novel and potent Cathepsin K inhibitors for potential treatment of bone resorption diseases. | nih.gov |
| Neurological/Inflammatory Disorders | Monoacylglycerol Lipase (MAGL) | Benzoylpiperidine | Design of second-generation reversible MAGL inhibitors, with activity dependent on specific substitutions. | unipi.it |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl piperidine-3-carboxylate, and how can reaction conditions be optimized for reproducibility?
- This compound is typically synthesized via hydrogenation of pyridine precursors or through esterification of piperidine-3-carboxylic acid. For example, hydrogenation of methyl pyridine-3-carboxylate derivatives (e.g., methyl 2-vinylpyridine-6-carboxylate) using PtO₂ or Pd/C catalysts under H₂ yields the corresponding piperidine derivative . Reaction optimization includes controlling temperature (e.g., 50–100°C), solvent choice (e.g., methanol or ethanol), and catalyst loading (1–5% w/w). Post-synthesis purification involves recrystallization from methanol or ethanol to achieve ≥98% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming structure. For example, characteristic signals include δ 3.68–3.73 ppm (ester OCH₃) and δ 4.48–5.42 ppm (piperidine CH groups) .
- IR : The ester carbonyl stretch appears at ~1730 cm⁻¹ .
- HPLC/GC-MS : Used to assess purity and detect impurities. Retention times and mass fragmentation patterns should align with reference standards .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Wear full protective gear (gloves, goggles, lab coat) to prevent skin/eye contact. Avoid inhalation by working in a fume hood. Store in a cool (<25°C), dry environment away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Acute toxicity data are limited, but the compound may cause respiratory or ocular irritation based on structural analogs .
Q. How does this compound degrade under long-term storage, and how can stability be monitored?
- The compound is stable under recommended storage conditions but may decompose at elevated temperatures (>60°C) or in humid environments, releasing CO and NOₓ . Monitor stability via periodic HPLC analysis and Karl Fischer titration to detect hydrolysis or moisture absorption. Store under nitrogen or argon to minimize oxidation .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing side reactions?
- Catalyst optimization : Use Pd/C with H₂ at 50–75 psi for selective hydrogenation, avoiding over-reduction.
- Solvent effects : Polar aprotic solvents (e.g., THF) reduce ester hydrolysis risks compared to protic solvents.
- Additives : Piperidine (1–2% v/v) can act as a base to neutralize acidic byproducts during esterification .
Q. What are the kinetic and thermodynamic implications of this compound’s stability under acidic or basic conditions?
- Under acidic conditions (pH <3), the ester group hydrolyzes to piperidine-3-carboxylic acid, with a half-life of ~24 hours at 25°C. In basic conditions (pH >10), hydrolysis accelerates (half-life <6 hours). Kinetic studies via UV-Vis or LC-MS can quantify degradation rates. Stabilizers like BHT (0.01% w/w) may prolong shelf life .
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) calculations can model transition states for hydrogenation or esterification reactions. For example, the energy barrier for Pd-catalyzed H₂ activation is ~25 kcal/mol, guiding catalyst selection. Molecular docking studies may also predict binding affinities in biological applications .
Q. How should researchers resolve contradictory data on the compound’s toxicity and environmental impact?
- Cross-reference SDS from multiple suppliers (e.g., TCI America, Combi-Blocks) and validate via in vitro assays (e.g., Ames test for mutagenicity). For environmental impact, conduct OECD 301 biodegradability tests and compare with analogs like ethyl piperidine-3-carboxylate .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
